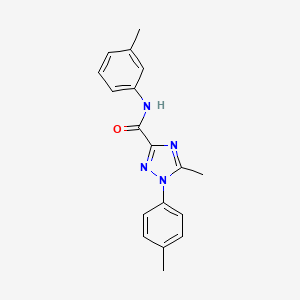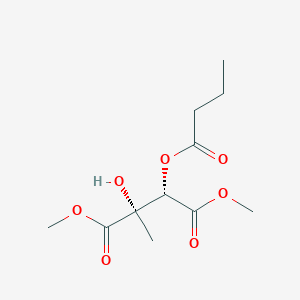
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is an organic compound with a complex structure that includes ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate typically involves esterification reactions. One common method is the reaction of (2S,3S)-3-hydroxy-2-methylsuccinic acid with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S,3S)-3-hydroxy-2-methylsuccinate
- Dimethyl (2S,3S)-3-(acetoxy)-2-hydroxy-2-methylsuccinate
- Dimethyl (2S,3S)-3-(propionyloxy)-2-hydroxy-2-methylsuccinate
Uniqueness
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H18O7 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
dimethyl (2S,3S)-3-butanoyloxy-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C11H18O7/c1-5-6-7(12)18-8(9(13)16-3)11(2,15)10(14)17-4/h8,15H,5-6H2,1-4H3/t8-,11+/m1/s1 |
InChI Key |
VOMYKASIOYNQHX-KCJUWKMLSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](C(=O)OC)[C@@](C)(C(=O)OC)O |
Canonical SMILES |
CCCC(=O)OC(C(=O)OC)C(C)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


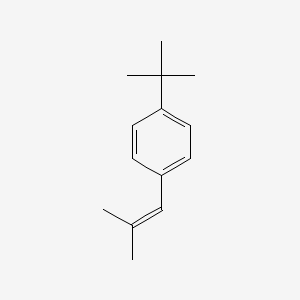
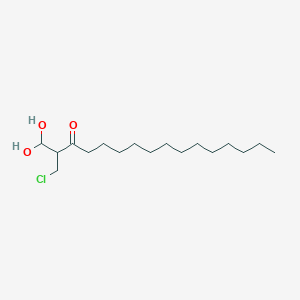
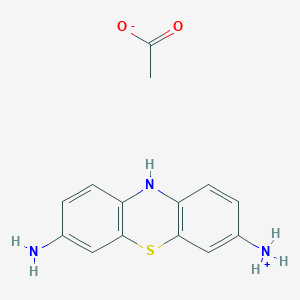
![methyl 5-benzyl-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13361292.png)
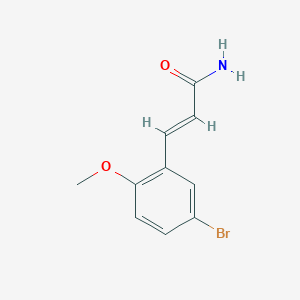
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361308.png)
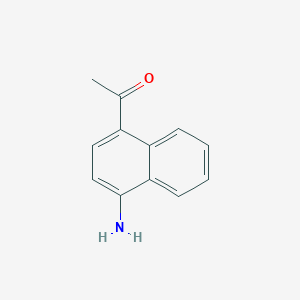
![N-(4-chloro-3-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361322.png)
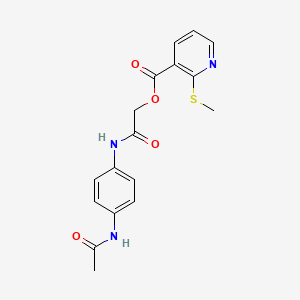
![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)

